molecular formula C17H14F3N3O3S B2727209 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1021092-15-8

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2727209
CAS RN: 1021092-15-8
M. Wt: 397.37
InChI Key: OBSNRYURSDEUMA-UHFFFAOYSA-N
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Description

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H14F3N3O3S and its molecular weight is 397.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Evaluation

2,5-Disubstituted 1,3,4-oxadiazole compounds, which include 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, have been a focus of research due to their pharmacological activities. Specifically, their antimicrobial and hemolytic activity have been studied. These compounds have been found to be active against selected microbial species, with some showing promising potency compared to reference standards (Gul et al., 2017).

Anticancer Activities

Research on similar 1,3,4-oxadiazole derivatives has revealed their potential in anticancer applications. These compounds have been evaluated against different human tumor cell lines derived from various cancer types, including melanoma. Some derivatives exhibited significant anticancer activity, indicating their potential as therapeutic agents (Duran & Demirayak, 2012); (Abu-Melha, 2021).

Hemolytic and Cytotoxicity Studies

Studies have been conducted to evaluate the hemolytic and cytotoxic properties of these compounds. Certain derivatives were found to possess lower toxicity, making them suitable for further biological screening, except for a few with higher cytotoxicity (Gul et al., 2017).

Synthesis and Structural Characterization

The synthesis process of such compounds involves several stages, including the conversion of organic acids into esters, hydrazides, and oxadiazole thiols. These compounds' structures are elucidated using various spectral techniques, contributing to the understanding of their chemical properties and potential applications (Gul et al., 2017).

properties

IUPAC Name

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c1-9-6-13(10(2)25-9)15-22-23-16(26-15)27-8-14(24)21-12-5-3-4-11(7-12)17(18,19)20/h3-7H,8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSNRYURSDEUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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